7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with an ethoxyphenyl group attached
Preparation Methods
The synthesis of 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method starts with the transformation of commercially available starting materials, such as 2-acetylpyridine and acetylpyrazine, using N,N-dimethylformamide dimethylacetal. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to yield the desired tetrazolopyrimidine structure . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to 7-(2-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid include other tetrazolopyrimidines and pyrazolopyrimidines. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, pyrazolo[1,5-a]pyrimidines are known for their anticancer and anti-inflammatory properties . The unique ethoxyphenyl group in this compound may confer distinct photophysical properties, making it particularly useful in material science applications .
Properties
Molecular Formula |
C13H13N5O3 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
7-(2-ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N5O3/c1-2-21-11-6-4-3-5-8(11)10-7-9(12(19)20)14-13-15-16-17-18(10)13/h3-7,10H,2H2,1H3,(H,19,20)(H,14,15,17) |
InChI Key |
PYDRGXDBXXCFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C=C(NC3=NN=NN23)C(=O)O |
Origin of Product |
United States |
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